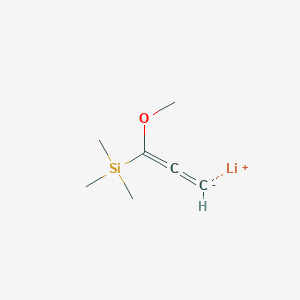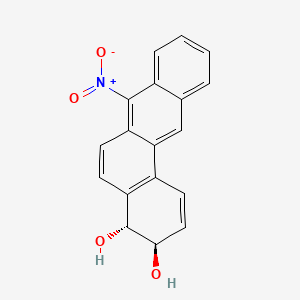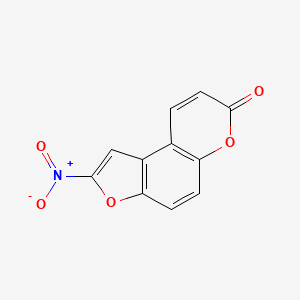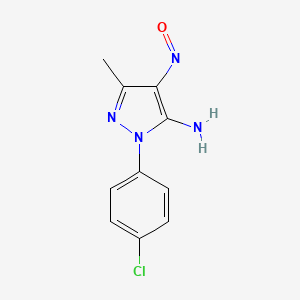
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is a unique organolithium compound known for its reactivity and utility in synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of 3-methoxy-3-(trimethylsilyl)propadiene with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to its strong nucleophilic nature, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where it replaces a leaving group in a molecule.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles like aldehydes, ketones, and halides. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere to prevent moisture and air from affecting the reactivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a substitution reaction with an alkyl halide would produce a new carbon-carbon bond.
Wissenschaftliche Forschungsanwendungen
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It can be used in the preparation of novel materials with unique properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism of action of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide involves its strong nucleophilic character, which allows it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium trimethylsilylmethyl: Another organolithium compound with similar reactivity.
Lithium methoxypropadienide: Shares structural similarities but differs in the presence of the trimethylsilyl group.
Uniqueness
Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is unique due to the presence of both the methoxy and trimethylsilyl groups, which influence its reactivity and stability. The trimethylsilyl group provides steric protection, while the methoxy group can participate in additional chemical interactions .
Eigenschaften
CAS-Nummer |
82200-98-4 |
|---|---|
Molekularformel |
C7H13LiOSi |
Molekulargewicht |
148.2 g/mol |
InChI |
InChI=1S/C7H13OSi.Li/c1-6-7(8-2)9(3,4)5;/h1H,2-5H3;/q-1;+1 |
InChI-Schlüssel |
DQWYHNIRLZHXIS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC(=C=[CH-])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)




![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
